molecular formula C8H6Br2O B1601124 2,6-Dibromo-4-methylbenzaldehyde CAS No. 88174-23-6

2,6-Dibromo-4-methylbenzaldehyde

Cat. No. B1601124
CAS RN: 88174-23-6
M. Wt: 277.94 g/mol
InChI Key: DQKYOHFYBQVJTH-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6Br2O. It has a molecular weight of 277.94 . It is a solid substance that is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2,6-Dibromo-4-methylbenzaldehyde is 1S/C8H6Br2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

2,6-Dibromo-4-methylbenzaldehyde can be involved in various chemical reactions. Some of these include Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, Imination and oxidative heterocyclization / carbonylation .


Physical And Chemical Properties Analysis

2,6-Dibromo-4-methylbenzaldehyde is a solid substance that is stored at temperatures between 2-8°C .

Scientific Research Applications

  • Catalysis and Synthesis :

    • 2- and 4-Methylbenzaldehydes are useful precursors for chemicals like phthalic anhydride and terephthalic acid. These compounds can be formed through sequential aldol condensations and dehydrocyclization during ethanol upgrading reactions, indicating potential applications in biofuel and chemical synthesis industries (Takahiko Moteki et al., 2016).
    • Copper-catalyzed oxidation methods have been developed for converting benzylic alcohols to aromatic aldehydes like 4-methylbenzaldehyde, highlighting efficient and eco-friendly synthetic routes (Jiang-Ping Wu et al., 2016).
  • Environmental Science and Bioremediation :

    • Halogenated aromatic aldehydes, closely related to 2,6-Dibromo-4-methylbenzaldehyde, are transformed by anaerobic bacteria. These transformations involve oxidation and reduction processes, indicating the potential for bioremediation applications (A. Neilson et al., 1988).
  • Chemical Ecology :

    • Compounds like 2-Hydroxy-6-methylbenzaldehyde function as pheromones in certain mite species, suggesting applications in pest control and ecological studies (A. Ryono et al., 2001).
  • Material Science :

    • Studies on the oxidation of phenols to hydroxybenzaldehydes provide insights into the synthesis of new materials and compounds (K. Takaki et al., 2002).
  • Medicinal Chemistry :

    • Schiff base complexes of compounds similar to 2,6-Dibromo-4-methylbenzaldehyde have been studied for their potential in medicinal applications due to their antibacterial properties (Z. Chohan et al., 2003).

Safety And Hazards

The safety information for 2,6-Dibromo-4-methylbenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,6-dibromo-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKYOHFYBQVJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514353
Record name 2,6-Dibromo-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-methylbenzaldehyde

CAS RN

88174-23-6
Record name 2,6-Dibromo-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88174-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Guo - 1996 - search.proquest.com
In an effort to study proton effects on heme-bound O $\sb2 $, we set out to synthesize porphyrins that permit the formation of room-temperature stable metal-O $\sb2 $ complexes in the …
Number of citations: 0 search.proquest.com
S Luliński, J Serwatowski - The Journal of Organic Chemistry, 2003 - ACS Publications
The metalation of selected oligobromobenzenes with lithium diisopropylamide (LDA) was investigated. 1,3-Dibromo-substituted benzenes were metalated without special precautions …
Number of citations: 80 pubs.acs.org
K Ohsawa, M Yoshida, T Doi - The Journal of organic chemistry, 2013 - ACS Publications
A silver trifluoromethanesulfonate (AgOTf)-promoted direct and mild formylation of benzenes has been developed. The reaction utilizing dichloromethyl methyl ether (Cl 2 CHOMe) and …
Number of citations: 40 pubs.acs.org

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